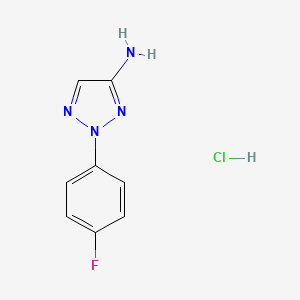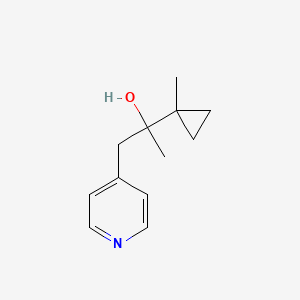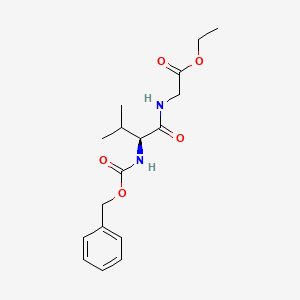
2-(4-Fluorophenyl)triazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenyl)triazol-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2241128-25-4 . It has a molecular weight of 214.63 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride . The InChI code is 1S/C8H7FN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 214.63 .Scientific Research Applications
Antimicrobial Activity
- Compounds containing 2,4-dichloro-5-fluorophenyl moiety have demonstrated significant antimicrobial activity. This includes promising antibacterial and antifungal properties as seen in various synthesized compounds (Karthikeyan et al., 2006).
Corrosion Inhibition
- Triazole Schiff bases, including derivatives of triazole compounds, have been investigated as corrosion inhibitors on mild steel in acidic media. Their effectiveness increases with concentration and shows strong adherence to the Langmuir isotherm (Chaitra et al., 2015).
Anti-Influenza Virus Activity
- Novel tricyclic compounds with a unique amine moiety, related to 2-(4-Fluorophenyl)triazol-4-amine, have been developed as potential anti-influenza virus agents. These compounds demonstrated potent activity against the influenza A virus in vitro (Oka et al., 2001).
Synthesis of Novel Derivatives
- New 1,2,4-Triazole derivatives have been synthesized for antimicrobial applications, showing good to moderate activity against various microorganisms. This illustrates the versatility of triazole compounds in synthesizing biologically active derivatives (Bektaş et al., 2007).
Application in Structural Characterization
- Synthesis and characterization of triazole derivatives, including those containing fluorine atoms, have been conducted, offering insights into their potential anti-virulence properties and toxicity assessment (Bărbuceanu et al., 2018).
Fluorescent Probe for Bioimaging
- Triazole-based fluorescent probes have been developed for selective and sensitive detection of Zn2+ ions. These probes, which include triazole units, are useful in bioimaging, demonstrating good cell permeability and biocompatibility (Iniya et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWPDTOYHVWUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
![ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B2437266.png)



![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate](/img/structure/B2437274.png)



![methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2437283.png)
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)